

Biological activities of (-)-Bornyl acetate from pine needle oil

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Compound of Interest

Compound Name: Bornyl acetate, (-)-

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An In-depth Technical Guide on the Biological Activities of (-)-Bornyl Acetate

Introduction

(-)-Bornyl acetate is a bicyclic monoterpene and a primary volatile constituent found in the essential oils of numerous coniferous plants, particularly pine needles.^[1] Traditionally, pine needle oil has been used in medicine for its anti-inflammatory, antioxidant, and antibacterial properties.^{[2][3]} Modern pharmacological studies have identified (-)-bornyl acetate as a key bioactive compound responsible for many of these effects. This technical guide provides a comprehensive overview of the biological activities of (-)-bornyl acetate, focusing on its anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

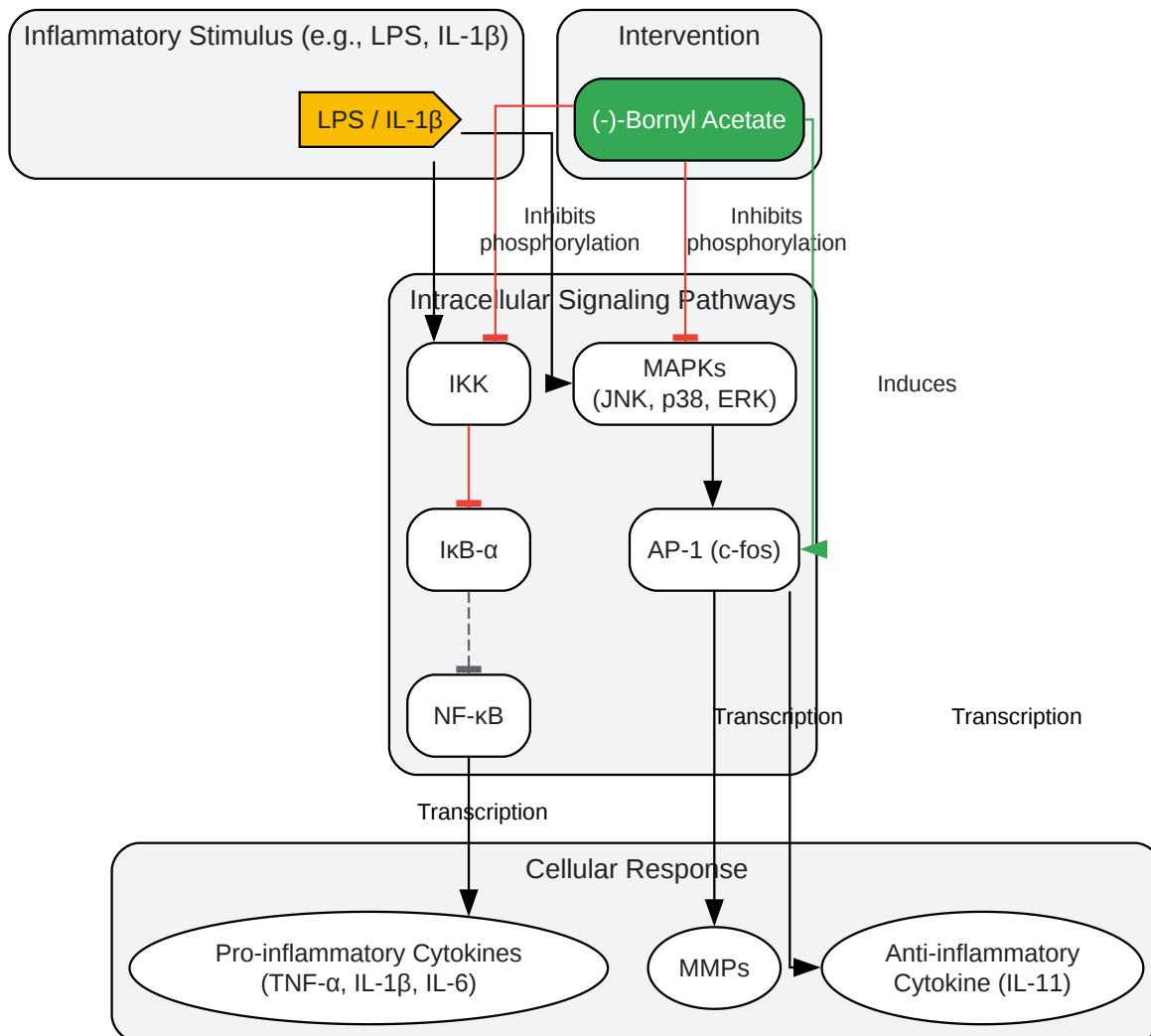
Anti-inflammatory Activity

(-)-Bornyl acetate has demonstrated significant anti-inflammatory effects across various experimental models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the regulation of cytokine production.^{[4][5]}

Molecular Mechanisms

(-)-Bornyl acetate exerts its anti-inflammatory effects by:

- Inhibiting NF-κB Signaling: It interferes with the phosphorylation of IκB and the production of IKKs, which are crucial steps in the activation of the NF-κB pathway.[4][5]
- Suppressing MAPK Signaling: It inhibits the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38.[4][5]
- Downregulating Pro-inflammatory Cytokines: As a result of inhibiting the NF-κB and MAPK pathways, it reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[4][5][6]
- Upregulating Anti-inflammatory Cytokines: In human chondrocytes, bornyl acetate has been shown to elevate the expression of the anti-inflammatory cytokine IL-11.[1] This upregulation is mediated by the induction of the AP-1 component c-fos.[1]

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Caption: Anti-inflammatory signaling pathways modulated by (-)-Bornyl Acetate.

Quantitative Data

The following table summarizes the quantitative data related to the anti-inflammatory activity of (-)-bornyl acetate.

Model System	Activity	Observation	Reference
LPS-induced RAW 264.7 cells	Cytokine Inhibition	Downregulated levels of proinflammatory cytokines.	[6]
LPS-induced acute lung injury (murine model)	Anti-inflammatory	Reduced total cells, neutrophils, and macrophages in bronchoalveolar lavage fluid (BALF); attenuated histologic alterations.	[6]
Human Chondrocytes	Anti-inflammatory	Elevates the expression of IL-11 at both mRNA and protein levels; antagonizes IL-1 β induced MMP-1 and MMP-13.	[1]

Anticancer Activity

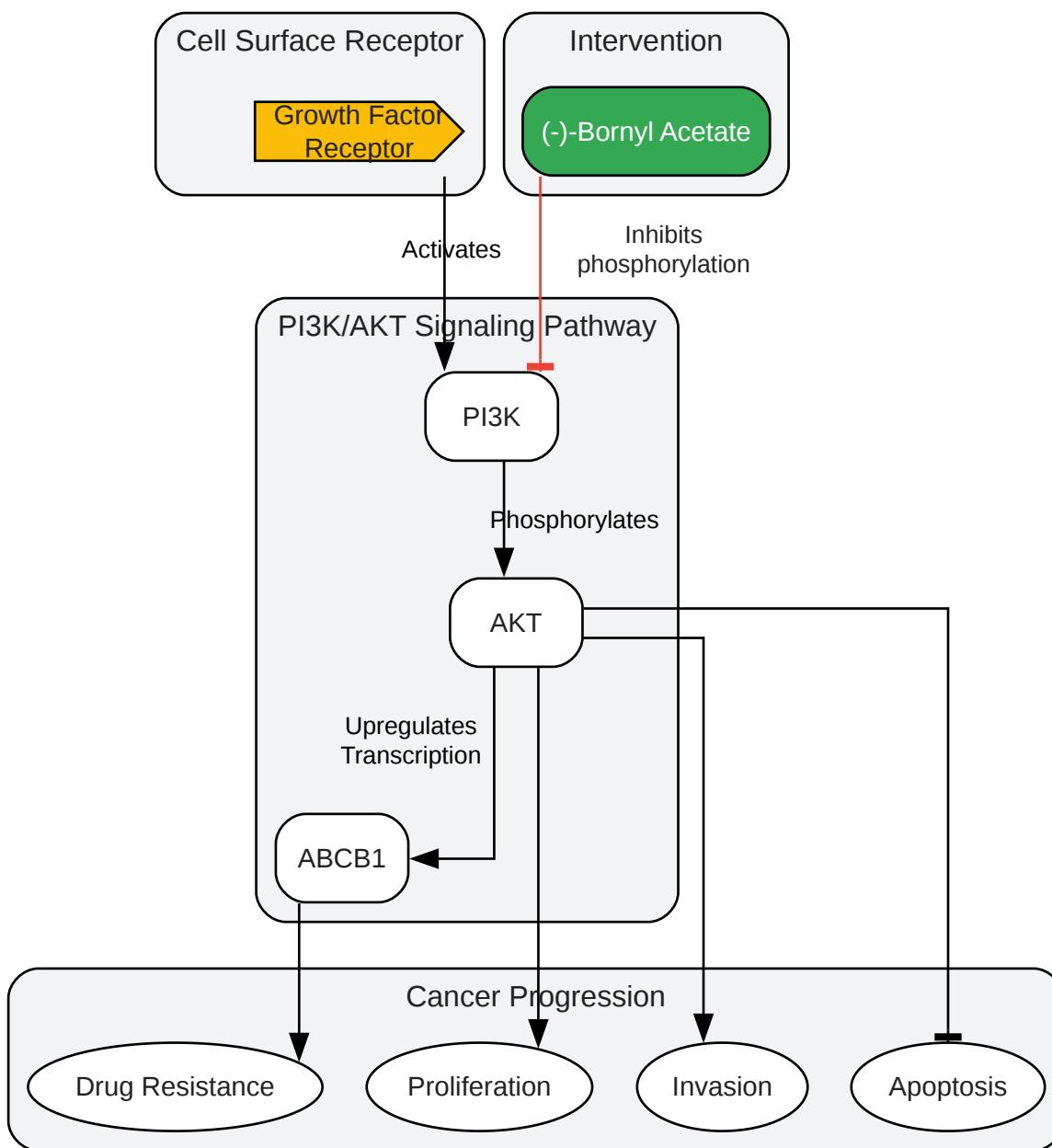
(-)-Bornyl acetate has emerged as a potential therapeutic agent against various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[\[2\]](#)[\[7\]](#) Its anticancer effects are attributed to the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[\[2\]](#)[\[8\]](#)

Molecular Mechanisms

The primary anticancer mechanism involves the suppression of the Phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) signaling pathway.[\[7\]](#)[\[8\]](#)

- PI3K/AKT Pathway Inhibition: (-)-Bornyl acetate suppresses the phosphorylation of key proteins in the PI3K/AKT pathway.[\[2\]](#)[\[7\]](#)

- Downregulation of ABCB1: In NSCLC, inhibition of the PI3K/AKT pathway leads to the downregulation of the ATP-binding cassette subfamily B member 1 (ABCB1), a transporter associated with drug resistance.[2][9]
- Induction of Apoptosis: It promotes apoptosis through the cleavage of caspase-3.[2]
- Cell Cycle Arrest: The compound has been shown to block the cell cycle in CRC cells.[8]



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Caption: Anticancer signaling via inhibition of the PI3K/AKT/ABCB1 axis.

Quantitative Data

The following table summarizes the cytotoxic activity of (-)-bornyl acetate against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	Time (h)	Reference
SW480	Colorectal Carcinoma	15.58	24	[8]
8.21	48	[8]		
5.32	72	[8]		
HeLa	Cervix Carcinoma	72.0	-	[10]
HT-29	Colon Carcinoma	60.5	-	[10]
A549	Lung Carcinoma	44.1	-	[10]
MCF-7	Breast Adenocarcinoma	85.6	-	[10]

Antimicrobial and Antioxidant Activities

(-)-Bornyl acetate also exhibits notable antimicrobial and antioxidant properties.

Antimicrobial Activity

The compound has been shown to be effective against various bacterial and fungal strains.[11] [12] Its lipophilic nature allows it to penetrate microbial cell membranes, disrupting their structure and function.[13]

Microbial Strain	Activity Metric	Value	Reference
Klebsiella pneumoniae	MIC	8-64 µg/mL	[4]
Various Strains	MIC	1.75 to 4.88 mg/mL	[11]
Botrytis cinerea	Antifungal	Stronger activity than terpinyl acetate	[14]

Antioxidant Activity

(-)-Bornyl acetate contributes to the antioxidant capacity of essential oils.[15]

Assay	Activity Metric	Value	Reference
DPPH Radical Scavenging	IC ₅₀	1.30 ± 0.05 mg/mL (for essential oil rich in bornyl acetate)	[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of (-)-bornyl acetate.

Cell Viability and Cytotoxicity (CCK-8 Assay)

This protocol is adapted from studies on NSCLC and CRC cells.[2][8]

- Cell Seeding: Plate cancer cells (e.g., A549, SW480) in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for attachment.
- Treatment: Treat the cells with various concentrations of (-)-bornyl acetate (e.g., 0, 5, 10, 20, 40, 80 µg/mL) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
- Reagent Addition: After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

- Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Cell Migration and Invasion (Transwell Assay)

This protocol is based on the methodology used in NSCLC studies.[\[2\]](#)[\[3\]](#)[\[16\]](#)

- Cell Preparation: Culture cells to ~80% confluence, then serum-starve them for 12-24 hours.
- Chamber Setup: Use Transwell chambers (8 µm pore size). For invasion assays, coat the upper surface of the membrane with Matrigel. For migration assays, the membrane is left uncoated.
- Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing (-)-bornyl acetate at the desired concentration. Seed 1×10^5 cells into the upper chamber.
- Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubation: Incubate for 24-48 hours at 37°C.
- Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
- Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface with 4% paraformaldehyde and stain with crystal violet.
- Quantification: Count the stained cells in several random fields under a microscope.

Protein Expression Analysis (Western Blot)

This protocol is a standard method used to detect changes in signaling protein phosphorylation and expression.[\[2\]](#)[\[7\]](#)

- Cell Lysis: Treat cells with (-)-bornyl acetate as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, ABCB1, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for in vitro evaluation of (-)-Bornyl Acetate.

Conclusion

(-)-Bornyl acetate, a major component of pine needle oil, exhibits a wide range of promising pharmacological activities. Its well-documented anti-inflammatory and anticancer effects are mediated through the modulation of critical signaling pathways like NF-κB, MAPK, and PI3K/AKT.^{[2][4]} Furthermore, its antimicrobial and antioxidant properties add to its therapeutic potential.^{[11][15]} The data and protocols summarized in this guide underscore the potential of (-)-bornyl acetate as a lead compound for the development of novel drugs for inflammatory diseases and cancer, warranting further preclinical and clinical investigation.

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